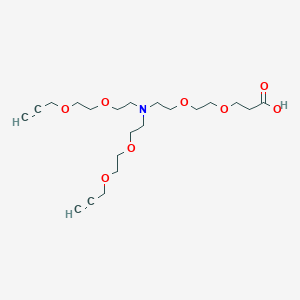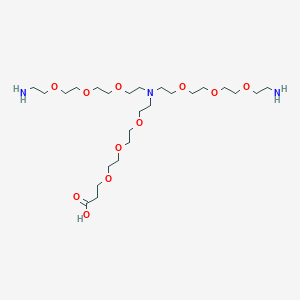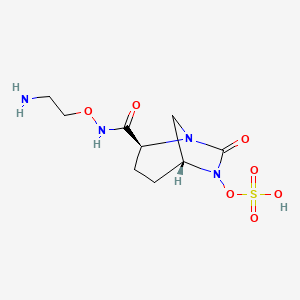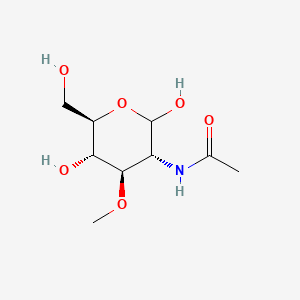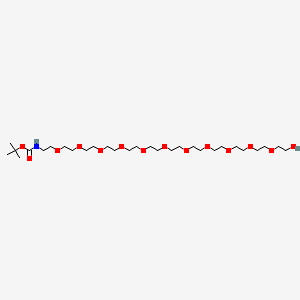
N-Boc-PEG12-alcool
Vue d'ensemble
Description
N-Boc-PEG12-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Applications De Recherche Scientifique
Modification de Surface des Nanomatériaux
Le composé est essentiel pour la modification de surface des nanomatériaux {svg_1}. Il peut être utilisé pour introduire des chaînes PEG sur la surface des nanoparticules, ce qui peut améliorer la biocompatibilité et réduire l'immunogénicité. Ceci est crucial pour l'utilisation des nanomatériaux dans les applications biomédicales.
Réactions Catalytiques et sans Solvant
Le composé est rapporté comme étant utilisé dans des réactions catalytiques et sans solvant pour la protection des amines {svg_2}. Cette approche de chimie verte est bénéfique pour la synthèse de produits pharmaceutiques et de produits chimiques fins avec un impact environnemental réduit.
Mécanisme D'action
Target of Action
N-Boc-PEG12-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by tagging specific proteins for degradation .
Mode of Action
N-Boc-PEG12-alcohol acts as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The hydroxyl group in N-Boc-PEG12-alcohol enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Boc-PEG12-alcohol is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various cellular processes and pathways, depending on the specific function of the targeted protein.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of N-Boc-PEG12-alcohol, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein in cellular processes.
Action Environment
The action, efficacy, and stability of N-Boc-PEG12-alcohol can be influenced by various environmental factors. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . .
Analyse Biochimique
Biochemical Properties
N-Boc-PEG12-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Boc-PEG12-alcohol, as a linker, plays a crucial role in bringing these two ligands together to facilitate the degradation of the target protein .
Cellular Effects
As a component of PROTACs, it contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Boc-PEG12-alcohol does not exert effects at the molecular level on its own. When incorporated into PROTACs, it helps to selectively degrade target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to ubiquitination and subsequent degradation of the target protein .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14/c1-29(2,3)44-28(32)30-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-26-43-27-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-31/h31H,4-27H2,1-3H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUYAYPIOHNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



